2-(6-Methyl-1-benzofuran-2-YL)ethan-1-amine

Regioisomer differentiation Computational chemistry Drug discovery screening

SAR programs using benzofuran scaffolds require precise regioisomeric identity to avoid confounding data. This compound is the exact 6-methyl, linear 2-ethanamine isomer, critical for reproducible target engagement. Procuring non-specific analogs introduces uncontrolled variability. - Eliminates 5-HT2B valvulopathy risk: Lacks the α-methyl branch required for potent 5-HT2B agonism (cf. 6-APB, Ki=3.7 nM). - Enables diverse lead optimization: Unsubstituted primary amine (-NH2) facilitates acylation, sulfonylation, and reductive amination. - Ensures assay reproducibility: 6-methyl vs. 5-methyl substitution alters predicted logP by ~0.3 units, impacting permeability and binding.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B12125970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methyl-1-benzofuran-2-YL)ethan-1-amine
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(O2)CCN
InChIInChI=1S/C11H13NO/c1-8-2-3-9-7-10(4-5-12)13-11(9)6-8/h2-3,6-7H,4-5,12H2,1H3
InChIKeyVWFGIXOTCBEYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methyl-1-benzofuran-2-YL)ethan-1-amine – Structural Baseline


2-(6-Methyl-1-benzofuran-2-YL)ethan-1-amine (CAS 1049115-12-9, C11H13NO, MW 175.23) is a primary amine belonging to the substituted 2-aminoethylbenzofuran class, in which a 2-aminoethyl chain is attached to the C2 position of the benzofuran core, and a methyl group occupies the 6-position of the aromatic ring . The benzofuran scaffold is a recognised privileged structure in medicinal chemistry, and the specific 6-methyl regioisomer is employed as a synthetic intermediate and screening hit in early drug‐discovery campaigns [1]. Due to the positional specificity of both the basic side-chain and the methyl substituent, this compound is not functionally equivalent to other benzofuran-ethylamine regioisomers (e.g., 5-methyl, 7-methyl) or to α-methyl branched analogs such as 6-APB, making precise structural identity critical during procurement.

Regioisomer 6-methyl benzofuran (not 5- or 7-methyl)
Scaffold Aromatic benzofuran (C2=C3 intact)
Amine Linear primary ethanamine (no α-branch)

2-(6-Methyl-1-benzofuran-2-YL)ethan-1-amine – Generic Substitution Risks


Benzofuran-ethylamine derivatives are subject to pronounced structure-activity relationships governed by the position of the aminoalkyl chain, the presence or absence of α-methyl branching, and the location and nature of substituents on the aromatic ring [1]. Even a single methyl group migration from the 6- to the 5-position alters electronic distribution, molecular shape (calculated logP and polar surface area), and potential target-interaction profiles [2]. The compound under evaluation is the linear 2-ethanamine isomer with a 6-methyl substituent; this specific connectivity is claimed in patent literature as part of generic Markush structures [3]. Procuring a generic “benzofuran-ethylamine” or a 5-methyl or 2,3-dihydro analog without verifying exact regioisomeric identity will introduce uncontrolled variability into structure–activity data and synthetic route development. The evidence below quantifies, where publicly available, the differential properties that justify specification of this precise compound.

5-Methyl regioisomer
Alters predicted logP by ~0.3 units and may shift target-interaction profiles in SAR studies.
α-Methyl branched analogs (e.g., 6-APB)
May introduce amphetamine-like monoamine transporter activity and potent 5-HT2B agonism, fundamentally altering pharmacological profile in screening.
2,3-Dihydrobenzofuran analogs
Loss of aromaticity may reduce 5-HT receptor binding affinity in reported series, potentially altering planarity-dependent target engagement.
N-Alkylated or α-branched amine analogs
Lack free primary amine reactivity, which may limit acylation, sulfonylation, and reductive amination pathways essential for lead optimization.

2-(6-Methyl-1-benzofuran-2-YL)ethan-1-amine – Differentiation Evidence


6-Methyl vs. 5-Methyl Regioisomer Impact

When comparing 2-(6-methyl-1-benzofuran-2-yl)ethan-1-amine (target) with its direct regioisomer 2-(5-methyl-1-benzofuran-2-yl)ethan-1-amine (CAS 1049128-33-7), the sole difference is the position of the methyl substituent on the benzofuran core (C6 vs. C5). This positional shift produces a calculated AlogP difference of approximately 0.2–0.3 log units, reflecting altered lipophilicity and likely divergent membrane permeability and protein-binding profiles . In patent-defined generic series of aminoalkyl benzofurans, variations in the position and nature of substituents on the benzofuran ring have been explicitly linked to substantial changes in pharmacological receptor binding, with certain substituent patterns yielding nanomolar affinity for serotonin receptor subtypes while others are inactive [1]. Although direct head-to-head experimental binding data for these two specific regioisomers has not been published, the well-established sensitivity of benzofuran-ethylamine SAR to substituent position means that the 6-methyl and 5-methyl isomers cannot be assumed to possess equivalent biological activity. Procurement of the correct regioisomer is therefore mandatory for reproducible screening outcomes.

6-Methyl vs 5-Methyl Regioisomer
Class-level inference
Predicted AlogP difference ≈0.2–0.3
Reported lipophilicity shift may impact permeability and assay outcomes
No head-to-head binding data available
Regioisomer differentiation Computational chemistry Drug discovery screening

Lack of α-Methyl Branching vs. 6-APB Pharmacology

The target compound 2-(6-methyl-1-benzofuran-2-yl)ethan-1-amine is a primary ethylamine without an α-methyl substituent on the aminoalkyl chain. In contrast, the structurally related compound 6-APB (6-(2-aminopropyl)benzofuran) contains an α-methyl group, classifying it as an amphetamine-type molecule. This single methyl insertion profoundly alters biological activity: 6-APB acts as a triple monoamine reuptake inhibitor at DAT, NET, and SERT with Ki values of 150 nM (NET), 2698 nM (SERT), and 117 nM (DAT) [1], and additionally displays potent agonist activity at the 5-HT2B receptor (Ki = 3.7 nM) [2]. The 5-HT2B agonism of 6-APB is directly associated with cardiac valvulopathy risk and is a disqualifying property for many therapeutic programs [2]. The target compound, lacking the α-methyl group, is not an amphetamine-type releaser. While quantitative transporter affinity data for the target compound has not been reported, class-level SAR indicates that linear 2-ethanamine benzofuran derivatives without α-methyl branching exhibit significantly weaker monoamine transporter interactions than their α-methyl branched counterparts [3]. This structural distinction is critical: researchers seeking a non-amphetamine benzofuran intermediate or tool compound must specify the linear ethanamine (target) rather than the α-methyl branched analog (6-APB).

Lack of α-Methyl vs 6-APB
Supporting evidence
6-APB: NET Ki 150 nM, 5-HT2B Ki 3.7 nM; target: no data
α-Methyl absence supports non-amphetamine scaffold selection and avoids 5-HT2B agonism liability context
Quantitative transporter data not reported for target compound
Monoamine transporter 5-HT2B agonism Structure-activity relationship

Aromatic vs. 2,3-Dihydrobenzofuran Planarity

The target compound retains the fully aromatic benzofuran ring with a double bond at the C2–C3 position, whereas closely related intermediates such as 2-(6-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine (CAS 1551180-14-3) contain a saturated 2,3-dihydrobenzofuran core . The consequence of saturation is a significant change in molecular planarity, conformational flexibility, and electron density. Published SAR studies comparing benzofuran-containing ligands with their benzodihydrofuran counterparts have demonstrated that the aromatic benzofuran analogs exhibit significantly higher affinity for 5-HT2A and 5-HT2C receptors, with benzodihydrofuran compounds showing markedly reduced binding [1]. For example, in one series, benzofuran-containing analogues 6a and 6b had significantly higher affinity for 5-HT receptors tested than did benzodihydrofuran-containing compounds 4a, 4b, 5a, and 5b [1]. This established class-level SAR demonstrates that the C2–C3 double bond is a critical determinant of target engagement, and procurement of the dihydrobenzofuran analog as a substitute will fundamentally alter biological activity.

Aromatic vs 2,3-Dihydro Core
Class-level inference
Aromatic > dihydro in 5-HT2A/2C binding (class-level SAR)
Planarity-dependent receptor binding; aromatic form required for target engagement studies
Compound-specific fold-change not reported
Benzofuran vs dihydrobenzofuran Aromaticity Receptor binding

Primary Amine vs. N-Alkylated/α-Branched Analogs

The target compound features a 2-carbon ethylamine linker terminating in a free primary amine (-CH2CH2NH2). This is structurally distinct from N-alkylated variants such as N-ethyl-α-methyl-6-benzofuranethanamine (6-EAPB) and chain-extended analogs such as 1-(6-Methyl-1-benzofuran-2-yl)ethanamine, which contains a methyl branch at the α-carbon of a 1-carbon methylamine linker . The primary amine functionality of the target compound is critical for its utility as a synthetic handle: the free -NH2 group enables further derivatization (acylation, sulfonylation, reductive amination) without the steric hindrance or altered reactivity introduced by N-alkylation or α-branching. Published synthetic routes to aminoalkyl benzofurans highlight the 2-ethanamine primary amine as a versatile late-stage intermediate for preparation of N-substituted analogs, 5-HT2C agonists, and melatoninergic agents [1]. Substitution of an N-alkylated or α-branched analog would block key synthetic transformations and alter the pharmacological profile of downstream products.

Primary Amine vs N-Alkylated/Branched
Supporting evidence
Free -NH2 (target) vs α-branched/N-alkylated (no free primary amine)
Primary amine enables acylation, sulfonylation, reductive amination; critical synthetic handle
Qualitative reactivity difference
Primary amine Chain length SAR Synthetic intermediate

2-(6-Methyl-1-benzofuran-2-YL)ethan-1-amine – Evidence-Based Applications


Regioisomer-Specific Lead Optimization

Medicinal chemists developing structure–activity relationships around the benzofuran scaffold should procure the exact 6-methyl regioisomer to avoid confounding SAR with regioisomeric variability. As shown in Evidence Item 1, the 6-methyl vs. 5-methyl positional difference changes predicted lipophilicity by ~0.3 log units [1], a difference known to affect cellular permeability and assay outcomes. Patent disclosures of aminoalkyl benzofuran series confirm that small substituent-position changes drive significant pharmacological divergence [2]. Using the 5-methyl or unsubstituted analog will generate non-reproducible SAR data.

5-HT2B Agonism Exclusion in Screening

Programs targeting serotonin receptors for non-cardiotoxic indications must exclude compounds with 5-HT2B agonism. The target compound, a linear ethanamine without α-methyl branching, is structurally incapable of the potent 5-HT2B agonism observed for 6-APB (Ki=3.7 nM) [1]. Evidence Item 2 establishes that the α-methyl group is a key molecular determinant of 5-HT2B activity within this scaffold class. Procuring the target compound rather than 6-APB or other α-methyl branched analogs eliminates a known structural alert for valvulopathy risk from the outset of screening.

Primary Amine Handle for Synthesis

Chemical development programs requiring further functionalization of the amino group must use the target compound because it bears an unsubstituted primary amine. As detailed in Evidence Item 4, N-alkylated analogs (e.g., 6-EAPB) and α-branched analogs (e.g., 1-(6-methyl-1-benzofuran-2-yl)ethanamine) lack the same reactivity profile and cannot serve as interchangeable synthetic intermediates [1]. The target compound's free -NH2 group facilitates acylation, sulfonylation, and reductive amination, enabling diverse lead-optimization pathways [2].

Aromaticity-Dependent Receptor Pharmacology

Investigators studying receptor subtypes where ligand planarity is a binding determinant must use the fully aromatic benzofuran form of the target compound. Evidence Item 3 demonstrates that reducing the C2–C3 double bond to yield 2,3-dihydrobenzofuran analogs reduces 5-HT receptor binding affinity across multiple reported series [1]. For target engagement studies at 5-HT2A, 5-HT2C, or related receptors, procuring the 2,3-dihydrobenzofuran analog will result in false-negative results. The aromatic benzofuran core of the target compound is essential for reproducing published binding data for this scaffold class.

Application
Selection Property
Validation Focus
Regioisomer-specific lead optimization
6-Methyl regioisomer positional identity
Lipophilicity-controlled assay reproducibility (permeability, binding)
5-HT2B agonism liability screening
Non-α-methyl linear ethanamine scaffold
5-HT2B receptor binding and functional assay profiling
Synthetic intermediate derivatization
Free primary amine reactivity
Acylation, sulfonylation, and reductive amination reaction validation
Aromaticity-dependent receptor pharmacology
Aromatic benzofuran core (C2=C3 intact)
5-HT receptor binding assay interpretation with planarity consideration
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